Diazenediolate

Description

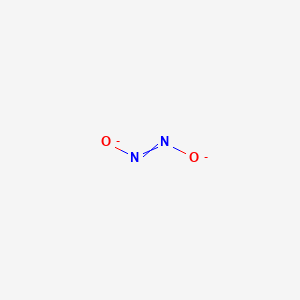

Diazenediolate (N₂O₂²⁻) is a nitrogen-oxygen anion characterized by a diazene (N=N) core bonded to two deprotonated hydroxyl groups. This compound is notable for its role as a redox-active species in coordination chemistry and catalysis, particularly in oxidation-reduction reactions and electron-transfer processes. Its resonance-stabilized structure allows for versatile reactivity, making it relevant in synthetic chemistry and materials science .

Properties

Molecular Formula |

N2O2-2 |

|---|---|

Molecular Weight |

60.013 g/mol |

IUPAC Name |

dioxidodiazene |

InChI |

InChI=1S/H2N2O2/c3-1-2-4/h(H,1,4)(H,2,3)/p-2 |

InChI Key |

NFMHSPWHNQRFNR-UHFFFAOYSA-L |

SMILES |

N(=N[O-])[O-] |

Canonical SMILES |

N(=N[O-])[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

| Compound | Core Structure | Functional Groups | Redox Activity | Applications |

|---|---|---|---|---|

| Diazenediolate | N=N bonded to two O⁻ groups | Diradical character, resonance-stabilized | High | Catalysis, electron transport |

| Compound 6m | Thiazolidinone-quinazolinone hybrid | Thioxothiazolidinone, acetamide, benzodioxole | Moderate | Antimicrobial, anticancer agents |

| Compound 6n | Thiazolidinone-quinazolinone hybrid | Methoxybenzylidene, thioacetamide | Low-Moderate | Enzyme inhibition (e.g., COX-2) |

| Compound 6o | Thiazolidinone-quinazolinone hybrid | Phenylallylidene, thioacetamide | Low | Antifungal, anti-inflammatory |

Reactivity and Stability

- This compound exhibits high redox activity due to its diradical nature and ability to stabilize charge through resonance. This contrasts with compounds 6m–6o, which rely on sulfur-containing groups (e.g., thioxothiazolidinone) and aromatic moieties for stability.

- This compound’s instability in acidic conditions contrasts with the thiazolidinone derivatives’ stability, attributed to their rigid heterocyclic frameworks .

Research Findings and Limitations

- This compound: Studies highlight its role in mediating electron transfer in metalloenzymes but note challenges in isolating the pure compound .

- Thiazolidinone Derivatives (6m–6o): Advantages: High selectivity for biological targets, low cytotoxicity (e.g., 6m: >90% cell viability at 25 μM). Limitations: Limited solubility in aqueous media, requiring formulation with co-solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.